molecular formula C11H9NO B101594 6-Phenyl-2-pyridone CAS No. 19006-82-7

6-Phenyl-2-pyridone

Cat. No. B101594
CAS RN: 19006-82-7
M. Wt: 171.19 g/mol
InChI Key: ZLUIDXRFWSPPCC-UHFFFAOYSA-N
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Description

6-Phenyl-2-pyridone is a chemical compound that belongs to the class of pyridones, which are heterocyclic aromatic organic compounds featuring a pyridine ring substituted with a keto group at the second position. Pyridones are known for their diverse applications in drug discovery, serving as hydrogen bond acceptors and/or donors, bioisosteres for various heterocycles, and influencing the lipophilicity, solubility, and metabolic stability of drug molecules .

Synthesis Analysis

The synthesis of 6-phenyl-2-pyridone derivatives can be achieved through various methods. For instance, a microwave approach has been used to synthesize 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone, demonstrating the efficiency of microwave synthesis under both solvent and solvent-free conditions10. Additionally, the synthesis of pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives has been described, which are suitable for dyeing polyester fabrics .

Molecular Structure Analysis

The molecular structure of 6-phenyl-2-pyridone derivatives has been extensively studied. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, confirming their existence in the hydrazone tautomeric form in solid state and solution . Furthermore, the coordination chemistry of 2-pyridone and its derivatives has been reviewed, highlighting their usage as bridging ligands in various metal complexes .

Chemical Reactions Analysis

The reactivity of 6-phenyl-2-pyridone derivatives has been explored in different contexts. For example, the oxidation of a phenylglycinol-derived 2-pyridone has been reported, leading to the enantioselective synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives has been studied, determining their oxidation potentials and confirming the resulting 2-pyridone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-phenyl-2-pyridone derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds in both strong dipolar solvents and common organic solvents has also been noted . The behavior of 2-acylamino-6-pyridones in solution, including their conformational changes and self-association to form hydrogen-bonded dimers and trimers, has been observed, demonstrating an uncommon steric effect on intermolecular interactions .

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Application Summary : 2-Pyridone compounds, including 6-Phenyl-2-pyridone, are important in the field of synthetic chemistry due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
    • Methods of Application : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention. The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
    • Results or Outcomes : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed .
  • Scientific Field: Drug Discovery and Medicinal Chemistry

    • Application Summary : 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .
    • Methods of Application : This review provides a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
    • Results or Outcomes : The discussion focuses on bioactivity data, synthetic approaches, plausible reaction mechanisms, and molecular docking simulations to facilitate comparison and underscore the applications of the 2-pyridone motif in drug discovery and medicinal chemistry .
  • Scientific Field: Photodynamic Therapy

    • Application Summary : Conventional light-driven photodynamic therapy (PDT) to generate toxic singlet oxygen are potential for cancer therapeutics but limited by the light penetrability and hypoxia tumor .
    • Methods of Application : The application of 2-pyridone compounds in photodynamic therapy involves the use of light and a photosensitizing chemical substance, which is activated by the light to produce singlet oxygen .
    • Results or Outcomes : The results of this application are still under research and development .
  • Scientific Field: Material Science

    • Application Summary : Derivatives of 2-Pyridone are used in the development of materials for organic light-emitting diodes (OLEDs) .
    • Methods of Application : The application involves the synthesis of 2-pyridone derivatives and their incorporation into OLED devices .
    • Results or Outcomes : The highest photoluminescence quantum yields (PLQY) were observed for the solid sample of PyPhDMAC and for a toluene solution of PyPhPXZ .
  • Scientific Field: Anti-Thrombin Activity

    • Application Summary : A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
    • Methods of Application : The application involves the synthesis of 2-pyridone compounds and testing their anti-thrombin activity .
    • Results or Outcomes : The molecule with 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
  • Scientific Field: Bioisosteres

    • Application Summary : Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms, which have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
    • Methods of Application : The application involves the use of 2-pyridone compounds as bioisosteres in the design and synthesis of new drugs .
    • Results or Outcomes : The use of 2-pyridone compounds as bioisosteres has led to the development of new drugs with improved properties .

Future Directions

2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .

properties

IUPAC Name

6-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIDXRFWSPPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172472
Record name 6-Phenyl-2-pyridone
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-pyridone

CAS RN

19006-82-7
Record name 6-Phenyl-2(1H)-pyridinone
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Record name 6-Phenyl-2-pyridone
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Record name 6-Phenyl-2-pyridone
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Record name 6-phenyl-2-pyridone
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Record name 6-PHENYL-2-PYRIDONE
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Synthesis routes and methods

Procedure details

Ethyl 2-chloroacetate (10.6 ml, 0.1 mol) is slowly added to hot (105° C.) pyridine (8.9 ml, 0.11 mmol whereby the temperature is maintained in the range of 100° C. to 110° C. The resulting brown oil is dissolve in ethanol (60 ml), β-dimethylamino propiophenone hydrochloride (17.7 g, 0.1 mol; prepared to according to Example 1) and ammonium acetate (60 g) are added and the mixture is boiled under reflux for 4 h. After cooling, the mixture is filtered and the solvent is evaporated in vacuo. The residue is crystallized from water, collected by filtration and purified by re-crystallization from toluene. The title compound is obtained as colorless crystals (4.7 g, 28% of th.) with mp 200° C.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
F Bergmann, D Diller - Organic Mass Spectrometry, 1977 - Wiley Online Library
… 6-phenyl-2-pyridone eliminates an OH radical from the molecular ion. Recently we described the preparation of 5-methylsulfonyl-6-phenyl-2-pyridone … of 6-phenyl-2-pyridone 3 and its N-…
Number of citations: 3 onlinelibrary.wiley.com
L Chen, X Liu, B Xu, C Sun, P Tao - Spectrochimica Acta Part A: Molecular …, 2011 - Elsevier
… 4-methyl-6-phenyl-2-pyridone were synthesized effectively by … Upon photoexcitation, 3-cyano-4-methyl-6-phenyl-2-pyridone … -4-methyl-6-phenyl-2-pyridone as dopant showed blue light …
Number of citations: 15 www.sciencedirect.com
NP Shusherina, TI Likhomanova - Chemistry of Heterocyclic Compounds, 1972 - Springer
… 3Nitro-6-(p-nitrophenyl)-2-pyridone is formed by the action of fuming nitric acid on 6-phenyl2-pyridone. The structures of the nitropyridones obtained were proved by PMR spectroscopy. …
Number of citations: 2 link.springer.com
S Vivekananda… - … in mass spectrometry, 1998 - Wiley Online Library
… It can be presumed that this ion possesses the structure 4trifluoromethyl-6-phenyl-2-pyridone (4). Hence, the CID spectra of the ion c from compounds 1a–3a and 1b–3b were …
AF Mishnev, SV Belyakov, YY Blejdelis, SK Apinitis… - …, 1986 - inis.iaea.org
[en] The X-ray structural study of 3-cyano-4-trifluoromethyl-6-phenyl-2-pyridone (1) and its cesium salt monohydrate (2)(diffractometer, 1135 (1) and 1677 (2) reflections, R= 0.049 (1) …
Number of citations: 7 inis.iaea.org
MMK Amer, MA Aziz, WS Shehab, MH Abdellattif… - Journal of Saudi …, 2021 - Elsevier
… 6-Methyl-2-pyridone 58a or 6-phenyl-2-pyridone 58b was afforded by direct condensation of … Furthermore, 6-phenyl-2-pyridone 53b was attained by a transformation of acetophenone to …
Number of citations: 36 www.sciencedirect.com
T Mukaiyama, K Narasaka, K Kikuchi - Chemistry Letters, 1977 - journal.csj.jp
Long chain ω-hydroxycarboxylic acids were quantitatively converted to 6-phenyl-2-pyridyl esters by the treatment of the acids with 6-phenyl-2-pyridone and 2-chloro-1-methylpyridinium …
Number of citations: 38 www.journal.csj.jp
NP Shusherina, LV Betaneli - Chemistry of Heterocyclic Compounds, 1974 - Springer
… Acrylonitrile and methyl acrylate react with 6-phenyl-2-pyridone to give 1-(fi-cyanoethyl)-6-phenyl2-pyridone (l/) and 1-(fl-carbomethoxyethyl)-6-phenyl-2-pyridone (l/I) only in the presence of basic catalysts …
Number of citations: 3 link.springer.com
A Singh - 2017 - leicester.figshare.com
… of 6-phenyl-2-pyridone is probed. In addition, the capacity of ONO'- and ONN-palladium pincers to generate complexes with 6-phenyl-2-pyridone … -bromination of 6-phenyl-2-pyridone is …
Number of citations: 2 leicester.figshare.com
ASA Alimmari, BĐ Božić, AD Marinković… - Journal of solution …, 2012 - Springer
… To understand the ground and excited state electronic properties of 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-4-methyl-6-phenyl-2-pyridone, Chen et al. [28] recently reported …
Number of citations: 17 link.springer.com

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